Enantiomeric Configuration: (R) vs. (S) in Chiral Pyrrolidine Scaffolds for Kinase Inhibitor Potency
In a study modifying 3,4-diaryl-isoxazole-based CK1 inhibitors with chiral pyrrolidine scaffolds, the (R)- and (S)-configured pyrrolidine carbamates were directly compared. The results demonstrated that the absolute configuration of the chiral pyrrolidine moiety influenced the inhibitory activity and selectivity profile [1]. While both enantiomers retained activity, the (R)-configuration in certain analogs exhibited a more favorable spatial alignment with the CK1 active site, leading to a measurable difference in potency. This provides direct evidence that the (R)-enantiomer of a pyrazin-2-yl-pyrrolidine carbamate is not functionally interchangeable with its (S)-counterpart.
| Evidence Dimension | Effect of Pyrrolidine Chirality on CK1 Inhibitory Activity |
|---|---|
| Target Compound Data | Qualitative data: (R)-configured pyrrolidine analogs show altered potency compared to (S)-analogs. |
| Comparator Or Baseline | Background: The (S)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate (CAS 1365936-65-7) is the direct enantiomer. |
| Quantified Difference | The study notes that the absolute configuration of the chiral moieties exhibited a measurable, albeit limited, effect on inhibitory activity; specific IC50 values for the (R)- and (S)-configured isoxazole-pyrrolidine hybrids were reported in the original study. |
| Conditions | CK1 kinase inhibition assay. |
Why This Matters
For procurement of a chiral intermediate, the (R)-enantiomer is essential when the target inhibitor's pharmacophore model requires a specific 3D orientation; using the (S)-enantiomer risks a drop in potency and selectivity.
- [1] Loidreau, Y. et al. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 2019, 24(6), 1103. View Source
